(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine
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Overview
Description
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a methanamine group at the 2-position
Mechanism of Action
Action Environment:
Environmental factors play a role:
References:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methylthiazole.
Diazotization Reaction: The 2-bromo-5-methylthiazole is subjected to diazotization using sodium nitrite in the presence of a strong acid to form a nitroso compound.
Reduction: The nitroso compound is then reduced under alkaline conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the methanamine group.
Scientific Research Applications
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-4-methylthiazole: Similar structure but lacks the methanamine group.
5-bromo-4-methylthiazole: Similar structure but lacks the methanamine group.
4-methyl-1,3-thiazol-2-yl)methanamine: Similar structure but lacks the bromine atom.
Uniqueness
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1515474-34-6 |
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Molecular Formula |
C5H7BrN2S |
Molecular Weight |
207.1 |
Purity |
0 |
Origin of Product |
United States |
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